Cas no 2169907-32-6 (1-ethyl-4-oxo-quinoline-3-sulfonyl chloride)

1-ethyl-4-oxo-quinoline-3-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 1-ethyl-4-oxo-quinoline-3-sulfonyl chloride
- P20586
- MFCD31415599
- SCHEMBL21054182
- BS-43758
- 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-sulfonyl chloride
- SY322872
- 2169907-32-6
- 1-ethyl-4-oxoquinoline-3-sulfonyl chloride
-
- MDL: MFCD31415599
- インチ: 1S/C11H10ClNO3S/c1-2-13-7-10(17(12,15)16)11(14)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3
- InChIKey: HISQFHADGJXGKB-UHFFFAOYSA-N
- SMILES: N1(CC)C2=C(C=CC=C2)C(=O)C(S(Cl)(=O)=O)=C1
計算された属性
- 精确分子量: 271.0069920g/mol
- 同位素质量: 271.0069920g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 452
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.8Ų
- XLogP3: 2.3
1-ethyl-4-oxo-quinoline-3-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB545900-1 g |
1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride; . |
2169907-32-6 | 1g |
€372.80 | 2023-07-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1576197-5g |
1-Ethyl-4-oxo-1,4-dihydroquinoline-3-sulfonyl chloride |
2169907-32-6 | 98% | 5g |
¥9603 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1576197-1g |
1-Ethyl-4-oxo-1,4-dihydroquinoline-3-sulfonyl chloride |
2169907-32-6 | 98% | 1g |
¥3199 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0184-25G |
1-ethyl-4-oxo-quinoline-3-sulfonyl chloride |
2169907-32-6 | 97% | 25g |
¥ 12,804.00 | 2023-04-03 | |
eNovation Chemicals LLC | D641848-25G |
1-ethyl-4-oxo-quinoline-3-sulfonyl chloride |
2169907-32-6 | 97% | 25g |
$2405 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1576197-10g |
1-Ethyl-4-oxo-1,4-dihydroquinoline-3-sulfonyl chloride |
2169907-32-6 | 98% | 10g |
¥13871 | 2023-04-14 | |
Chemenu | CM411336-25g |
1-ethyl-4-oxo-quinoline-3-sulfonyl chloride |
2169907-32-6 | 95%+ | 25g |
$2287 | 2022-06-11 | |
eNovation Chemicals LLC | D641848-10G |
1-ethyl-4-oxo-quinoline-3-sulfonyl chloride |
2169907-32-6 | 97% | 10g |
$1205 | 2024-07-21 | |
Chemenu | CM411336-1g |
1-ethyl-4-oxo-quinoline-3-sulfonyl chloride |
2169907-32-6 | 95%+ | 1g |
$229 | 2022-06-11 | |
Aaron | AR01JWV3-100mg |
1-ethyl-4-oxo-quinoline-3-sulfonyl chloride |
2169907-32-6 | 97% | 100mg |
$67.00 | 2025-02-11 |
1-ethyl-4-oxo-quinoline-3-sulfonyl chloride 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
1-ethyl-4-oxo-quinoline-3-sulfonyl chlorideに関する追加情報
1-Ethyl-4-Oxo-Quinoline-3-Sulfonyl Chloride: A Comprehensive Overview
1-Ethyl-4-Oxo-Quinoline-3-Sulfonyl Chloride (CAS No. 2169907-32-6) is a versatile and highly functionalized compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound, with its unique structure and reactivity, serves as a valuable building block for the synthesis of various bioactive molecules and advanced materials. The quinoline core, combined with the sulfonyl chloride functionality, offers a platform for diverse chemical transformations, making it a cornerstone in modern chemical research.
The synthesis of 1-Ethyl-4-Oxo-Quinoline-3-Sulfonyl Chloride involves a series of well-established organic reactions, including Friedländer annulation, sulfonation, and subsequent functionalization steps. Recent advancements in catalytic methodologies have enabled more efficient and selective routes to this compound, reducing production costs and enhancing its scalability. Researchers have also explored the use of microwave-assisted synthesis and continuous-flow reactors to optimize the preparation process, further underscoring its importance in contemporary chemical synthesis.
One of the most notable applications of 1-Ethyl-4-Oxo-Quinoline-3-Sulfonyl Chloride is in the development of bioactive molecules with potential therapeutic applications. Studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory, antitumor, and antimicrobial activities. For instance, recent research has highlighted its role as a scaffold for designing inhibitors targeting key enzymes involved in cancer progression. The quinoline moiety is particularly advantageous due to its ability to interact with biological targets through π–π stacking and hydrogen bonding interactions.
In addition to its biological applications, 1-Ethyl-4-Oxo-Quinoline-3-Sulfonyl Chloride has found utility in the field of materials science. Its ability to undergo various coupling reactions makes it an ideal precursor for the synthesis of advanced polymers and hybrid materials. For example, researchers have employed this compound to prepare stimuli-responsive polymers that exhibit pH-sensitive or thermoresponsive properties. These materials hold promise for applications in drug delivery systems and smart textiles.
The structural versatility of 1-Ethyl-4-Oxo-Quinoline-3-Sulfonyl Chloride also extends to its use in click chemistry and supramolecular assembly. The sulfonyl chloride group serves as a reactive handle for forming covalent bonds with nucleophiles, enabling the construction of complex molecular architectures. Recent studies have exploited this reactivity to develop self-healing materials and dynamic covalent networks, which are highly sought after in modern material design.
From an environmental perspective, there is growing interest in developing sustainable methods for synthesizing 1-Ethyl-4-Oxo-Quinoline-3-Sulfonyl Chloride. Green chemistry principles are being integrated into its production processes, including the use of biodegradable solvents and catalytic systems derived from renewable resources. These efforts align with global initiatives to reduce the environmental footprint of chemical manufacturing while maintaining high standards of product quality.
In conclusion, 1-Ethyl-4-Oxo-Quinoline-3-Sulfonyl Chloride stands as a testament to the ingenuity and progress in modern organic chemistry. Its unique structure, combined with cutting-edge synthetic methodologies and diverse applications across multiple disciplines, positions it as a key compound for future research and development. As scientific advancements continue to unfold, this compound will undoubtedly play an even more pivotal role in shaping the landscape of chemical innovation.
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